molecular formula C14H15N3O4 B2917005 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 921586-75-6

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2917005
CAS No.: 921586-75-6
M. Wt: 289.291
InChI Key: UJVQQUZXDCWCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a hybrid structure that incorporates a 1,3,4-oxadiazole ring—a well-known pharmacophore and bioisostere for esters and amides—linked to a phenoxyacetamide group . The 1,3,4-oxadiazole nucleus is extensively documented for its diverse biological activities, making it a privileged scaffold in drug discovery . Compounds containing this moiety have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and local anesthetic activities in preclinical research . The specific presence of the tetrahydrofuran (oxolan-2-yl) substituent and the phenoxyacetamide chain on the oxadiazole core suggests this compound has potential for investigating new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in developing novel enzyme inhibitors or receptor ligands. Its structure offers a valuable template for probing mechanisms of action related to inflammatory pathways, microbial growth inhibition, or cellular proliferation . This product is intended for research purposes in laboratory settings only. It is strictly for in vitro analysis and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-3,5-6,11H,4,7-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQQUZXDCWCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide and related compounds:

Compound Name Substituents on Oxadiazole Acetamide Modification Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
This compound Oxolan-2-yl Phenoxy C₁₅H₁₅N₃O₄ 301.3 Polar oxolane enhances solubility; phenoxy group enables π-π interactions. -
2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide Phenyl (1,3,5-oxadiazole isomer) Chloro C₁₀H₇ClN₄O₂ 266.6 Chloro substituent (electron-withdrawing); isomerism alters ring reactivity.
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl Acetamide C₁₃H₁₅N₃O₅ 305.3 Methoxy groups enhance electron density; potential for hydrogen bonding.
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-Furyl (with sulfanyl bridge) 2-Methoxyphenyl C₁₅H₁₃N₃O₄S 331.4 Sulfanyl linker increases flexibility; furyl and methoxy improve lipophilicity.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Phenyl Acetamide C₁₀H₉N₃O₂ 203.2 Simplest analog; phenyl group reduces polarity compared to oxolane.
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Bromophenyl (with sulfanyl bridge) 3-Trifluoromethylphenyl C₁₇H₁₁BrF₃N₃O₂S 458.3 Bromine and trifluoromethyl groups enhance lipophilicity and metabolic stability.
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide 4-Fluorobenzyl 4-Methoxyphenyl C₁₈H₁₆FN₃O₃ 341.3 Fluorine improves bioavailability; benzyl group increases steric bulk.

Key Structural and Functional Comparisons

Substituent Effects on Polarity and Solubility
  • Oxolane vs. Aromatic Substituents : The oxolane ring in the main compound introduces a polar ether group, improving aqueous solubility compared to purely aromatic substituents like phenyl (e.g., N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide ) or bromophenyl .
Electronic and Steric Modifications
  • Steric Bulk: The phenoxyacetamide group in the main compound provides greater steric hindrance compared to simpler acetamides (e.g., ), which may influence binding to biological targets.
Pharmacological Implications
  • Lipophilicity : Fluorine ( ) and bromine ( ) enhance lipophilicity, improving membrane permeability. The oxolane ring balances this with moderate polarity.
  • Metabolic Stability: Sulfanyl and trifluoromethyl groups ( ) are known to resist metabolic degradation, suggesting advantages in drug design.

Biological Activity

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with an oxolane moiety and a phenoxyacetamide group. Its molecular structure is crucial for its biological activity, influencing interactions with various biological targets.

Molecular Formula

  • C : 12
  • H : 12
  • N : 4
  • O : 3

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives displayed potent bactericidal effects, outperforming standard antibiotics like ciprofloxacin.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus5 µg/mL
BE. coli10 µg/mL
CPseudomonas aeruginosa15 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted on human cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer). The MTT assay revealed that the compound exhibits dose-dependent cytotoxicity.

Concentration (µM)HeLa Cell Viability (%)HCT116 Cell Viability (%)
0100100
108590
506070
1003040

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues; lipophilicity plays a significant role.
  • Metabolism : Primarily metabolized in the liver through phase I and II reactions.
  • Excretion : Excreted mainly via urine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.